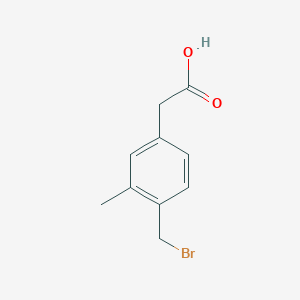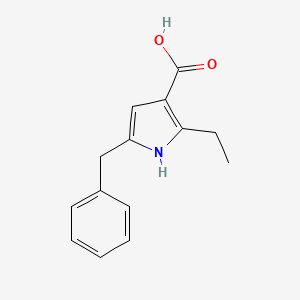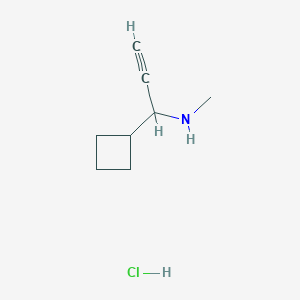![molecular formula C25H21N5O2S2 B2560562 2-((5-((2-氧代苯并[d]噻唑-3(2H)-基)甲基)-4-苯基-4H-1,2,4-三唑-3-基)硫代)-N-(邻甲苯基)乙酰胺 CAS No. 847401-17-6](/img/structure/B2560562.png)
2-((5-((2-氧代苯并[d]噻唑-3(2H)-基)甲基)-4-苯基-4H-1,2,4-三唑-3-基)硫代)-N-(邻甲苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a synthetic compound of significant interest in chemical research due to its unique molecular structure and potential applications. The compound contains a combination of benzothiazole, triazole, and acetamide groups, making it a rich subject for studying various chemical reactions and biological interactions.
科学研究应用
Chemistry
The unique structure of 2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide makes it a valuable compound for studying reaction mechanisms and developing new synthetic methods. It serves as a model compound for understanding the reactivity of benzothiazole and triazole systems.
Biology
In biological research, this compound can be explored for its potential interactions with enzymes and receptors. Its structural features may allow it to inhibit or activate specific biological pathways, making it a candidate for drug development studies.
Medicine
While not yet a mainstream pharmaceutical, its potential biological activity suggests it could be investigated for therapeutic applications. Research might focus on its effects in cellular models, looking at pathways like apoptosis, cell proliferation, or signal transduction.
Industry
In industrial applications, such a compound might be used as a precursor for more complex molecules in the manufacture of pharmaceuticals or agrochemicals. Its stability and reactivity can make it a valuable intermediate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. The starting materials often include a benzothiazole derivative and a triazole derivative. The key steps generally involve:
Formation of the benzothiazole core.
Introduction of the triazole ring via cyclization reactions.
Alkylation to connect the benzothiazole and triazole components.
Functionalization with the acetamide group and the o-tolyl group through nucleophilic substitution reactions.
Industrial Production Methods
Large-scale industrial production of this compound might rely on optimized synthetic pathways to maximize yield and minimize costs. Techniques such as batch processing, continuous flow reactors, and automation can be employed to enhance efficiency. Ensuring purity and consistency in the final product would be critical, often requiring extensive purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom within the benzothiazole ring.
Reduction: : Reduction of the triazole ring or the ketone group within the benzothiazole can be explored.
Substitution: : The acetamide and phenyl groups can participate in various nucleophilic substitution reactions, enabling the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products from these reactions can vary widely but may include oxidized forms with sulfoxide or sulfone groups, reduced derivatives with altered ring structures, and substituted compounds with new functional groups replacing the acetamide or phenyl components.
作用机制
The precise mechanism by which 2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide exerts its effects depends on the specific application. Generally, its biological activity would involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. It may act by binding to active sites, altering enzyme activity, or modulating receptor interactions.
Molecular Targets and Pathways
Potential molecular targets include:
Kinases and phosphatases involved in signaling pathways.
Receptors on cell surfaces that mediate signal transduction.
DNA or RNA, where it could interfere with replication or transcription processes.
相似化合物的比较
Similar Compounds
2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it may offer a different profile of interaction with biological molecules or undergo distinct chemical transformations under similar conditions.
属性
IUPAC Name |
N-(2-methylphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S2/c1-17-9-5-6-12-19(17)26-23(31)16-33-24-28-27-22(30(24)18-10-3-2-4-11-18)15-29-20-13-7-8-14-21(20)34-25(29)32/h2-14H,15-16H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEXKFRDWGBOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2560480.png)



![tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2560488.png)

![5-Azaspiro[2.5]octan-8-one hydrochloride](/img/structure/B2560490.png)
![2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2560491.png)
![N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2560493.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2560496.png)
![2-hydroxy-4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2560499.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2560501.png)
